Cas no 1134374-57-4 (tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate)

tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
- tert-Butyl cis-(5-hydroxymethyl)-cyclohex-2-enylcarbamate
- Tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
- (1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester
-
- インチ: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
- InChIKey: BMFHMVWELDPGBX-ZJUUUORDSA-N
- ほほえんだ: O(C(N[C@H]1C=CC[C@@H](CO)C1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 268
- トポロジー分子極性表面積: 58.6
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T068525-250mg |
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate |
1134374-57-4 | 250mg |
$ 735.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1301227-1g |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1301227-5g |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 5g |
$7835 | 2025-02-22 | |
eNovation Chemicals LLC | Y1301227-250mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 250mg |
$780 | 2025-02-22 | |
eNovation Chemicals LLC | Y1301227-500mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1301227-250mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 250mg |
$780 | 2024-07-28 | |
eNovation Chemicals LLC | Y1301227-500mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 500mg |
$1115 | 2025-02-22 | |
eNovation Chemicals LLC | Y1301227-50mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 50mg |
$455 | 2025-02-22 | |
eNovation Chemicals LLC | Y1301227-100mg |
(1S, 5R)-(5-Hydroxymethyl-cyclohex-2-enyl)-carbamic acid tert-butyl ester |
1134374-57-4 | 95% | 100mg |
$555 | 2025-03-01 | |
TRC | T068525-500mg |
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate |
1134374-57-4 | 500mg |
$ 1225.00 | 2022-06-03 |
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamateに関する追加情報
Recent Advances in the Study of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4)
The compound tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexenylcarbamate structure, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of bioactive compounds. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.
One of the most notable advancements in the study of this compound is its role in the development of novel kinase inhibitors. Researchers have demonstrated that tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate serves as a critical building block in the synthesis of small-molecule inhibitors targeting specific kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in enhancing the binding affinity of these inhibitors, thereby improving their therapeutic potential.
In addition to its applications in oncology, recent research has explored the compound's utility in neurodegenerative diseases. A team of researchers from the University of Cambridge reported that derivatives of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate exhibit neuroprotective properties by modulating key pathways involved in neuronal survival. These findings, published in ACS Chemical Neuroscience, suggest that this compound could be a valuable candidate for the treatment of conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate has also seen significant improvements. A recent paper in Organic Letters detailed a novel, high-yield synthetic route that minimizes byproducts and reduces production costs. This advancement is particularly important for scaling up production for preclinical and clinical studies, ensuring a reliable supply of the compound for further research.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as its bioavailability and metabolic stability, require further optimization. Ongoing studies are investigating structural modifications to enhance these characteristics while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate (CAS: 1134374-57-4) represents a versatile and promising molecule in chemical biology and drug discovery. Its applications in kinase inhibition and neuroprotection, coupled with advancements in its synthesis, underscore its potential as a key player in the development of next-generation therapeutics. Future research will likely focus on addressing its pharmacokinetic limitations and exploring its utility in additional disease contexts.
1134374-57-4 (tert-Butyl trans-(5-hydroxymethyl)-cyclohex-2-enylcarbamate) 関連製品
- 1052409-40-1(({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide)
- 1396556-65-2(ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
- 1461707-90-3(5-chloro-2,3-dihydro-1-benzofuran-7-sulfonamide)
- 1207055-10-4(methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)
- 332157-35-4(3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)
- 2034264-81-6(3-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-carbonyl}benzonitrile)
- 864976-85-2(N-(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2249606-55-9(N-2-(1H-inden-3-yl)ethylprop-2-enamide)
- 1021245-76-0(2-(2-ethoxyphenoxy)benzoic acid)
- 2763888-38-4(ethyl (1R,3S,6S)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylate)




